molecular formula C16H12ClNO5 B11994134 4-Propanoylphenyl 2-chloro-4-nitrobenzoate

4-Propanoylphenyl 2-chloro-4-nitrobenzoate

Cat. No.: B11994134
M. Wt: 333.72 g/mol
InChI Key: XHHXSPYRWPTXCC-UHFFFAOYSA-N
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Description

4-Propanoylphenyl 2-chloro-4-nitrobenzoate is an organic compound with the molecular formula C16H12ClNO5 and a molecular weight of 333.731 g/mol . This compound is known for its unique structural features, which include a propanoyl group attached to a phenyl ring and a chloro-nitrobenzoate moiety. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Propanoylphenyl 2-chloro-4-nitrobenzoate typically involves the esterification of 4-propanoylphenol with 2-chloro-4-nitrobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Propanoylphenyl 2-chloro-4-nitrobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Propanoylphenyl 2-chloro-4-nitrobenzoate is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of 4-Propanoylphenyl 2-chloro-4-nitrobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The pathways involved may include signal transduction cascades or metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-Propanoylphenyl 2-chloro-5-nitrobenzoate
  • 4-Propanoylphenyl 3-chloro-4-nitrobenzoate
  • 4-Propanoylphenyl 2-chloro-3-nitrobenzoate

Uniqueness

4-Propanoylphenyl 2-chloro-4-nitrobenzoate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C16H12ClNO5

Molecular Weight

333.72 g/mol

IUPAC Name

(4-propanoylphenyl) 2-chloro-4-nitrobenzoate

InChI

InChI=1S/C16H12ClNO5/c1-2-15(19)10-3-6-12(7-4-10)23-16(20)13-8-5-11(18(21)22)9-14(13)17/h3-9H,2H2,1H3

InChI Key

XHHXSPYRWPTXCC-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)OC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl

Origin of Product

United States

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